
2-(4-Methoxy-3-methylphenyl)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methoxy-3-methylphenyl)acetyl chloride involves multifaceted reactions utilizing acetyl chloride as a versatile reagent. For example, acetyl chloride is effectively used in the synthesis of amino(aryl)methylphosphonic acid derivatives through a three-component condensation reaction, highlighting its utility in creating complex organic molecules (Yuan, Chen, & Wang, 1991).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4'-Acetyl-4-methoxybiphenyl, has been determined to feature parallel alignment of molecules with significant molecular dipole moments, providing insights into the molecular arrangement and potential interactions in solid states (Glaser, Knotts, Wu, & Barnes, 2006).
Chemical Reactions and Properties
The acetolysis of derivatives like 2,2-dimethyl-1-(p-methoxyphenyl)propyl chloride represents a unique example of SN2C+-type solvolysis, demonstrating the compound's reactivity under specific conditions and its role in studying reaction mechanisms (Kinoshita, Ueda, & Takeuchi, 1993).
Physical Properties Analysis
The synthesis and characterization of related molecules, like N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, reveal the physical properties of these compounds, including their molecular conformation and the interactions that stabilize their structures in crystalline forms (Kobkeatthawin, Chantrapromma, Kumar, & Fun, 2013).
Chemical Properties Analysis
Exploring the chemical properties of 2-(4-Methoxy-3-methylphenyl)acetyl chloride and its derivatives can be highlighted by studying the photochemistry of methoxyphenyl derivatives. These studies provide insights into the reactivity and behavior of these molecules under various conditions, illustrating their potential for diverse chemical applications (Dichiarante, Dondi, Protti, Fagnoni, & Albini, 2007).
Wissenschaftliche Forschungsanwendungen
Gas Chromatographic Estimation
2-(4-Methoxy-3-methylphenyl)acetyl chloride is used in gas chromatographic methods. For example, it is involved in the estimation of 3-methoxy-4hydroxyphenylglycol in urine after hydrolysis and acetylation, making the compound extractable for gas chromatography (Kahane, Ebbighausen, & Vestergaard, 1972).
Reaction Conditions in Acetylation
The compound plays a role in the study of acetylation reactions. Research has shown that acetylation of certain thiophenes with acetyl chloride results in various derivatives, indicating its versatility in chemical transformations (Ksenzhek, Belen’kii, & Gol'dfarb, 1973).
Synthesis of Phenethylamine Derivatives
It is used in the synthesis of 1-(2-Hydroxy-5-methylphenyl)phenethylamine, showcasing its utility in creating complex organic compounds (Wu Jia-sheng, 2003).
Acylation of Diphenylene Oxide
2-(4-Methoxy-3-methylphenyl)acetyl chloride is instrumental in the Friedel-Crafts acylation of diphenylene oxide, demonstrating its role in orienting and facilitating specific chemical reactions (毛海, 山田, & 大島, 1972).
Photochemical Synthesis
This compound is also significant in photochemical synthesis, such as in the production of 2′-acetoxy-2-hydroxy-5-methoxybenzophenone (Diaz-Mondejar & Miranda, 1982).
Preparation of Annulation and Cyclization Products
It has applications in the preparation of annulation and cyclization products, like 6-Methoxy-β-tetralone (Sims, Selman, & Cadogan, 2003).
Fluorescent Protecting Group for Primary Amines
In the field of fluorescence, it aids in creating a fluorescent primary amine protection group, with specific derivatives emitting blue fluorescence (Kuo & Yang, 2008).
Eigenschaften
IUPAC Name |
2-(4-methoxy-3-methylphenyl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-8(6-10(11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSNEELUPOSMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-methylphenyl)acetyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)
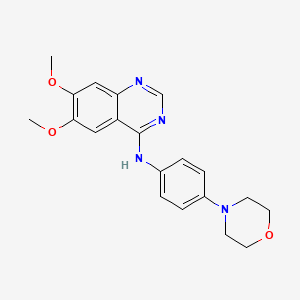
![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)
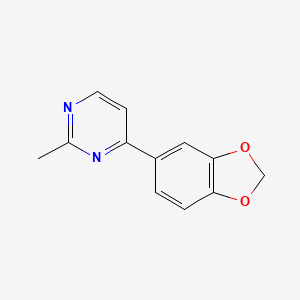

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2491255.png)
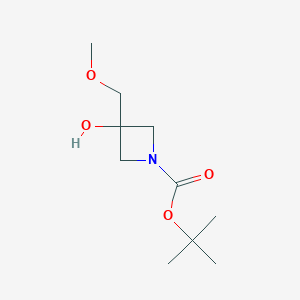
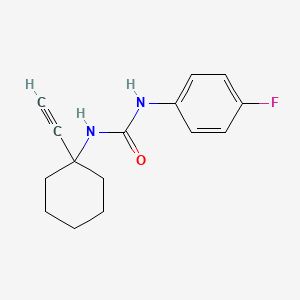
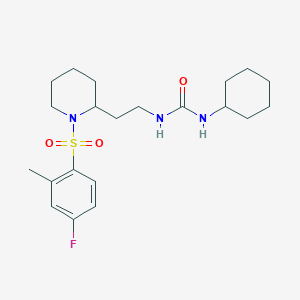
![4-butyl-1-((3-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2491261.png)
![3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2491262.png)
![Spiro[5.5]undec-2-en-5-one](/img/structure/B2491263.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2491266.png)
